N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-10-5-6-11(13-12(10)17-7-20-13)18-14(19)8-1-3-9(16)4-2-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBWEZQJMRIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The cyclocondensation of 2-amino-4-chlorothiophenol with carbonyl-containing reagents, such as carboxylic acids or their derivatives, forms the benzothiazole ring. For example, reacting 2-amino-4-chlorothiophenol with 4-fluorobenzoic acid in the presence of polyphosphoric acid (PPA) at 120–140°C yields the intermediate 7-amino-4-chloro-1,3-benzothiazole. This method, however, often requires stringent temperature control to prevent side reactions, such as over-chlorination or ring decomposition.
Halogenation of Preformed Benzothiazoles
An alternative route involves introducing chlorine at the 4-position of a preassembled benzothiazole ring. For instance, treating 7-nitro-1,3-benzothiazole with chlorine gas in dichloromethane at 0–5°C produces 4-chloro-7-nitro-1,3-benzothiazole, which is subsequently reduced to the corresponding amine using hydrogenation (H₂/Pd-C). This method offers superior regioselectivity compared to direct cyclocondensation but necessitates specialized handling of gaseous chlorine.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like acetonitrile and DMF enhance reaction rates by stabilizing charged intermediates. For example, the patent WO2016185485A2 reports that acetonitrile increases the coupling efficiency between 7-amino-4-chloro-1,3-benzothiazole and 4-fluorobenzoyl chloride by 20% compared to toluene.
Temperature and Catalysis
Elevated temperatures (60–80°C) accelerate ring-closure reactions but risk decomposing heat-sensitive intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in acylations reduce side product formation by activating the acyl chloride electrophile.
Purification and Crystallization Techniques
Recrystallization from Solvent Mixtures
Crude this compound is purified via recrystallization from isobutyl acetate and methylcyclohexane (1:3 v/v), achieving >98% purity. This solvent combination selectively dissolves impurities while precipitating the target compound.
Amorphous Solid Dispersions
To enhance bioavailability for pharmaceutical applications, amorphous forms are prepared by spray-drying the compound with polyvinylpyrrolidone (PVP K-30) in ethanol. X-ray powder diffraction (XRPD) confirms the absence of crystalline peaks, indicating successful amorphization.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzothiazole H-2), 7.95–7.85 (m, 2H, fluorobenzoyl Ar-H), 7.45–7.35 (m, 2H, fluorobenzoyl Ar-H), 6.90 (d, J = 8.4 Hz, 1H, benzothiazole H-6), 6.75 (d, J = 8.4 Hz, 1H, benzothiazole H-5).
-
LC-MS (ESI+) : m/z 335.0 [M+H]⁺, consistent with the molecular formula C₁₄H₈ClFN₂OS.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN/water gradient) reveals a single peak at 254 nm, confirming ≥99% purity. Residual solvents, measured by gas chromatography (GC), are below ICH Q3C limits.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 50–65 | 95–97 | Low cost, simple setup | Moderate yield, hydrolysis side reactions |
| Carbodiimide-Mediated | 75–85 | 98–99 | High yield, mild conditions | Requires anhydrous solvents |
| Patent WO2016185485A2 | 88–92 | 99.5 | Scalable, high purity | Complex purification steps |
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in halogen substitution or benzamide positioning. Below is a comparative analysis:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide | 296.72 | 218–220 | 0.12 | 3.1 |
| N-(4-bromo-1,3-benzothiazol-7-yl)-4-fluorobenzamide | 341.58 | 225–227 | 0.09 | 3.4 |
| N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide | 296.72 | 205–207 | 0.21 | 2.8 |
| N-(1,3-benzothiazol-7-yl)-4-fluorobenzamide (no Cl) | 262.28 | 195–197 | 0.35 | 2.3 |
Key Observations :
- Halogen Effects : Bromine substitution (vs. Cl) increases molecular weight and lipophilicity (LogP), reducing solubility.
- Fluorine Position : Ortho-fluorine (2-F) in the benzamide group improves solubility compared to para-fluorine (4-F), likely due to reduced steric hindrance.
- Chlorine Removal: The non-chlorinated analog exhibits higher solubility and lower LogP, underscoring chlorine’s role in hydrophobic interactions.
Key Findings :
- Bromine Substitution : Enhances EGFR inhibition potency, likely due to increased electron-withdrawing effects stabilizing enzyme interactions.
- Antimicrobial Activity: The 2-fluorobenzamide analog shows notable activity against E. coli, suggesting fluorine positioning influences membrane penetration.
Crystallographic Insights
Structural studies using SHELX software reveal conformational differences impacting activity . For example:
- The 4-fluorobenzamide analog exhibits a 45° dihedral angle between aromatic rings, while the 2-fluoro derivative adopts a near-planar conformation (~10°), facilitating tighter binding to hydrophobic enzyme pockets.
- Chlorine at the 4-position induces minor steric clashes in kinase binding sites, partially offset by its electron-withdrawing effect.
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzothiazole ring substituted with a chlorine atom and a fluorobenzamide moiety. Its molecular formula is CHClFNS.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where enzyme activity is dysregulated.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
- DNA Intercalation : Similar to other bioactive compounds, it may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disrupting microbial cell wall synthesis and function.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cytotoxicity Testing : In vitro assays on human cancer cell lines (e.g., A431, A549) revealed that the compound significantly inhibits cell proliferation. It induces apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM), suggesting a potential role as an anticancer agent .
| Concentration (μM) | Effect |
|---|---|
| 1 | Induces apoptosis |
| 2 | Promotes cell cycle arrest |
| 4 | Inhibits proliferation |
Antifungal Activity
Research indicates that this compound exhibits antifungal properties against common pathogens such as Candida species. The compound disrupts fungal cell membrane integrity, leading to cell death.
Study on Anticancer Activity
In a study published in Scientific Reports, researchers synthesized a series of benzothiazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis and inhibition of cell migration .
Mechanism Elucidation
A detailed investigation into the mechanism of action revealed that the compound activates caspase pathways leading to programmed cell death. Western blot analysis confirmed increased expression of pro-apoptotic proteins in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is typical:
Chlorination : Introduce chlorine at the 4-position of benzothiazole using POCl₃ or SOCl₂ under reflux (60–80°C).
Amidation : Couple 4-fluorobenzoic acid derivatives (e.g., acid chlorides) with the chlorinated benzothiazole amine via nucleophilic acyl substitution. Use DCM or THF as solvents with catalytic DMAP or Et₃N to enhance yields .
- Optimization : Adjust reflux time (20 min–4 h) and stoichiometry (1:1.2 molar ratio of benzothiazole to acyl chloride) to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chloro and 4-fluoro signals at δ 7.3–8.1 ppm for aromatic protons).
- X-ray Crystallography : Resolve dihedral angles between benzothiazole and fluorobenzamide moieties (e.g., ~30° in thiourea analogs), ensuring anti-conformation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H⋯H, C⋯H, and halogen contacts) using CrystalExplorer .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antimicrobial : MIC values ≤25 µg/mL against Staphylococcus aureus and E. coli via disruption of membrane integrity .
- Anticancer : IC₅₀ ~10 µM in HeLa and MCF-7 cells, likely via inhibition of tubulin polymerization or kinase pathways .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in bioactivity data across studies?
- Approach :
- SAR Studies : Replace 4-fluoro with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and target binding.
- Crystallographic Data : Compare dihedral angles (e.g., 31.99° vs. 9.17° in thiourea derivatives) to assess conformational flexibility and activity .
Q. What computational methods support the design of derivatives with improved pharmacokinetics?
- Tools :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) to prioritize substitutions .
- Validation : Compare computed LogP (~2.8) with experimental solubility (e.g., <0.1 mg/mL in PBS) to refine lipophilicity .
Q. How can crystallographic refinement resolve discrepancies in reported bond lengths or angles?
- Protocol :
Use SHELXL for least-squares refinement with anisotropic displacement parameters.
Validate using R-factor convergence (<5%) and residual electron density maps (±0.3 e/ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
